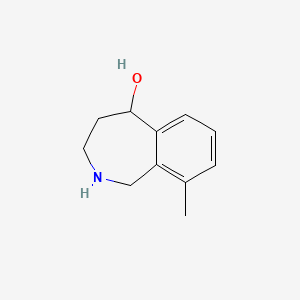
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester typically involves esterification reactions. One common method is the reaction of heptanedioic acid with 4-acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester exerts its effects involves its interaction with various molecular targets. It can act as a substrate for enzymes, participate in metabolic pathways, and interact with cellular components to modulate biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanedioic acid, 2,6-diamino-, bis(1,1-dimethylethyl) ester: Similar in structure but contains amino groups instead of acetyl groups.
Heptanedioic acid, 1,7-bis[(1,1-dimethylethyl)dimethylsilyl] ester: Contains silyl groups instead of acetyl groups.
Uniqueness
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester is unique due to its acetyl functional group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
586958-93-2 |
|---|---|
Molekularformel |
C17H30O5 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
ditert-butyl 4-acetylheptanedioate |
InChI |
InChI=1S/C17H30O5/c1-12(18)13(8-10-14(19)21-16(2,3)4)9-11-15(20)22-17(5,6)7/h13H,8-11H2,1-7H3 |
InChI-Schlüssel |
IPSBBMQFCPQQRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)
![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)


![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)







![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)

